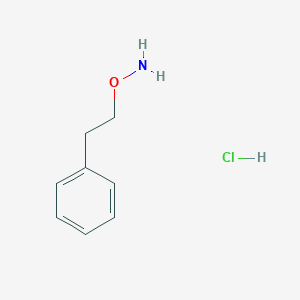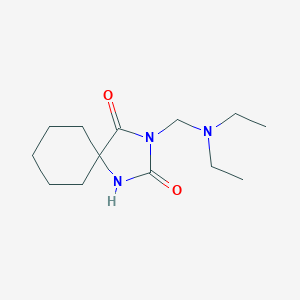
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)-, also known as DDM, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. DDM is a spirocyclic compound that contains a diazepine ring and a lactam ring, and it has been found to exhibit interesting biological properties.
Mécanisme D'action
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)-'s mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has also been found to inhibit the activity of various cancer cell lines, which may be due to its ability to induce apoptosis in these cells.
Effets Biochimiques Et Physiologiques
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has been found to exhibit various biochemical and physiological effects in the body. In vitro studies have shown that 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has also been found to inhibit the replication of the hepatitis C virus and the herpes simplex virus. In vivo studies have shown that 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- can improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has several advantages and limitations for lab experiments. One of the advantages is that it is a synthetic compound that can be easily synthesized in the lab with good purity. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- also exhibits interesting biological properties, which make it a promising candidate for various applications. However, one of the limitations is that 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)-'s mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- also has limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)-. One direction is to further investigate its mechanism of action and identify the specific enzymes and receptors that it targets. This information can be used to design more effective drugs that target these specific enzymes and receptors. Another direction is to investigate the potential applications of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- in other fields, such as materials science and nanotechnology. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)-'s spirocyclic structure makes it a promising candidate for various applications in these fields. Finally, more research is needed to investigate the safety and toxicity of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)-, as well as its pharmacokinetics and pharmacodynamics, in order to determine its potential as a therapeutic agent.
Méthodes De Synthèse
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- can be synthesized through a multi-step process that involves the reaction of 2,4-pentanedione with hydrazine hydrate to form 1,3-diketone, which is then reacted with ethylene diamine to form the spirocyclic compound. This synthesis method has been optimized to produce high yields of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- with good purity.
Applications De Recherche Scientifique
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has been found to exhibit potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has been found to exhibit anticancer, antiviral, and antibacterial properties. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has also been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the progression of Alzheimer's disease.
Propriétés
Numéro CAS |
15089-99-3 |
|---|---|
Nom du produit |
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- |
Formule moléculaire |
C13H23N3O2 |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
3-(diethylaminomethyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C13H23N3O2/c1-3-15(4-2)10-16-11(17)13(14-12(16)18)8-6-5-7-9-13/h3-10H2,1-2H3,(H,14,18) |
Clé InChI |
MUALGSHTPBHVEG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CN1C(=O)C2(CCCCC2)NC1=O |
SMILES canonique |
CCN(CC)CN1C(=O)C2(CCCCC2)NC1=O |
Autres numéros CAS |
15089-99-3 |
Synonymes |
3-[(Diethylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



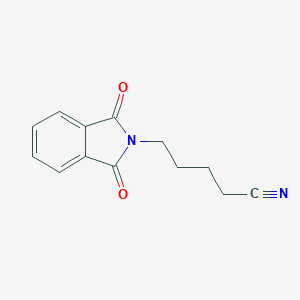
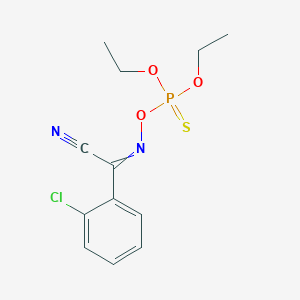
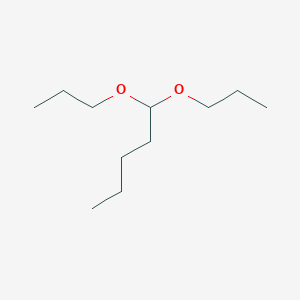
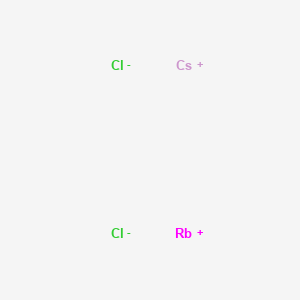
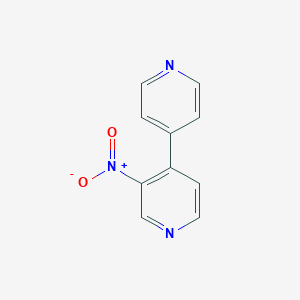
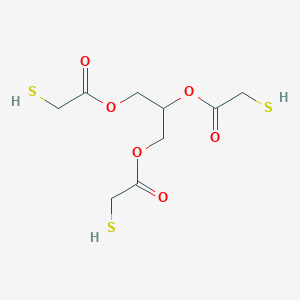
![Disodium 1-[2-(carboxymethoxy)ethyl]-1-(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium hydroxide](/img/structure/B84274.png)
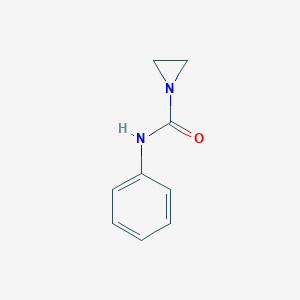
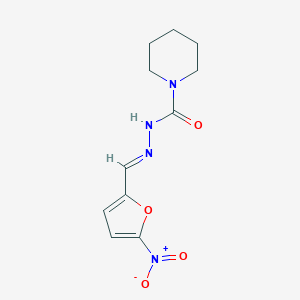
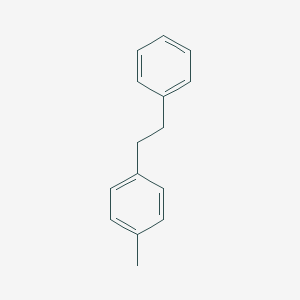
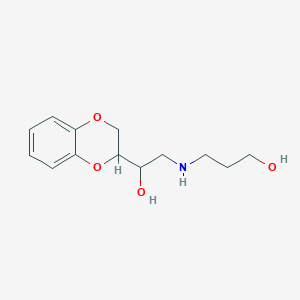
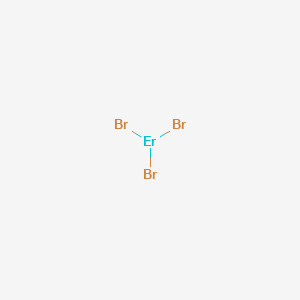
![methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B84286.png)
